molecular formula C17H19N3O2 B2408003 4-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperazine-1-carboxamide CAS No. 1424085-18-6

4-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperazine-1-carboxamide

Cat. No. B2408003
CAS RN: 1424085-18-6
M. Wt: 297.358
InChI Key: LBQZLROWHBAUHK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a piperazine ring, a carboxamide group, and prop-2-yn-1-yl groups . It is a type of building block used in chemical probe synthesis .


Synthesis Analysis

The synthesis of this compound likely involves the use of a PEGylated amine linker . This linker allows for the attachment of the prop-2-yn-1-yl groups to the piperazine ring and the phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Attached to this ring is a carboxamide group, which consists of a carbonyl group (C=O) and an amine group (NH2). The prop-2-yn-1-yl groups are attached to the phenyl group and the piperazine ring .


Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of the alkyne group in the prop-2-yn-1-yl groups . For example, it can participate in click chemistry reactions .

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds with similar structures can have certain toxicity and irritation. They should be handled with care, avoiding inhalation and contact with skin .

Future Directions

The future directions for this compound could involve its use in the development of new chemical probes. Its unique structure and reactivity make it a valuable tool for researchers in the field of chemical biology .

properties

IUPAC Name

N-(3-prop-2-ynoxyphenyl)-4-prop-2-ynylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-8-19-9-11-20(12-10-19)17(21)18-15-6-5-7-16(14-15)22-13-4-2/h1-2,5-7,14H,8-13H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQZLROWHBAUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)NC2=CC(=CC=C2)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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